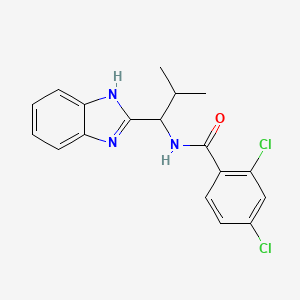

N-(1-(1H-1,3-benzimidazol-2-yl)-2-methylpropyl)-2,4-dichlorobenzenecarboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-(1-(1H-1,3-benzimidazol-2-yl)-2-methylpropyl)-2,4-dichlorobenzenecarboxamide is a useful research compound. Its molecular formula is C18H17Cl2N3O and its molecular weight is 362.25. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

作用機序

Target of Action

The primary target of this compound, also known as Carbendazim , is the tubulin proteins in cells . These proteins are essential for the formation of microtubules, which are crucial for cell division and structure.

Mode of Action

Carbendazim binds to the tubulin proteins, disrupting their assembly into microtubules . This disruption prevents the formation of spindles at cell division, leading to the malsegregation of chromosomes . This mechanism of action is dose-dependent, with a threshold below which no effects are observed .

Biochemical Pathways

The disruption of microtubule assembly affects various biochemical pathways. The most significant is the cell division pathway , where the malsegregation of chromosomes can lead to cell death or abnormal cell growth . This mechanism is the basis for Carbendazim’s use as a fungicide, as it effectively inhibits the growth of fungi .

Result of Action

The primary molecular effect of Carbendazim’s action is the disruption of cell division, leading to cell death or abnormal growth . On a cellular level, this can result in the death of fungi (in the case of its use as a fungicide ) or the death of cancer cells (in potential anticancer applications).

Action Environment

The action, efficacy, and stability of Carbendazim can be influenced by various environmental factors. For example, the pH of the environment can affect the solubility and therefore the bioavailability of the compound . Additionally, the presence of other substances can potentially interact with Carbendazim, affecting its action and efficacy.

生物活性

N-(1-(1H-1,3-benzimidazol-2-yl)-2-methylpropyl)-2,4-dichlorobenzenecarboxamide, commonly referred to as a benzimidazole derivative, has garnered attention in medicinal chemistry due to its diverse biological activities. This compound is part of a larger class of benzimidazole derivatives known for their pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory effects.

- Molecular Formula : C18H17Cl2N3O

- Molecular Weight : 327.81 g/mol

- CAS Number : 88965-05-3

Biological Activity Overview

Recent studies have highlighted the significant biological activities associated with this compound and its derivatives. The following sections detail specific biological activities, including anticancer and antimicrobial properties.

Anticancer Activity

Research indicates that this compound exhibits promising anticancer activity. A study evaluated its effects on various cancer cell lines using both two-dimensional (2D) and three-dimensional (3D) assay formats. The findings revealed:

- IC50 Values :

- HCC827: 6.26 ± 0.33 μM (2D) vs. 20.46 ± 8.63 μM (3D)

- NCI-H358: 6.48 ± 0.11 μM (2D) vs. 16.00 ± 9.38 μM (3D)

These results suggest that the compound is more effective in 2D assays compared to 3D formats, indicating its potential as an effective anticancer agent while also highlighting the need for further optimization to enhance selectivity and reduce toxicity in normal cells .

Antimicrobial Activity

The compound has also demonstrated notable antimicrobial properties against a range of pathogens. Studies have reported that derivatives of benzimidazole exhibit broad-spectrum activity against both Gram-positive and Gram-negative bacteria. For instance:

- Compounds derived from benzimidazole have shown effectiveness against Staphylococcus aureus and Escherichia coli, with some derivatives exhibiting activity comparable to standard antibiotics like ciprofloxacin .

Structure-Activity Relationship (SAR)

The biological activity of benzimidazole derivatives is often influenced by their chemical structure. The presence of halogen substituents (such as chlorine) has been associated with enhanced bioactivity. A comprehensive review of benzimidazole derivatives indicates that modifications at specific positions can significantly impact their pharmacological profiles .

Case Studies

Several case studies have been conducted to explore the therapeutic potential of this compound:

- Study on Antitumor Effects :

- Antimicrobial Efficacy Assessment :

化学反応の分析

Synthetic Pathways

The synthesis of N-(1-(1H-1,3-benzimidazol-2-yl)-2-methylpropyl)-2,4-dichlorobenzenecarboxamide involves two primary steps: benzimidazole core formation and amide bond coupling .

Amide Bond Formation

The final carboxamide is formed by coupling the benzimidazole-amine intermediate with 2,4-dichlorobenzoic acid derivatives:

-

Coupling Agents :

Key Reaction Mechanisms

Functionalization and Derivatives

The compound’s reactivity is influenced by its 2,4-dichlorophenyl and benzimidazole moieties:

-

Electrophilic Substitution :

-

Nucleophilic Reactions :

Stability and Degradation

-

Hydrolytic Sensitivity : Stable in neutral aqueous conditions but undergoes hydrolysis in strong acidic/basic media (pH < 2 or pH > 12) .

Comparative Reaction Data

Computational Insights

-

DFT Calculations (M062X/6-311G(d,p)):

Challenges and Optimizations

特性

IUPAC Name |

N-[1-(1H-benzimidazol-2-yl)-2-methylpropyl]-2,4-dichlorobenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17Cl2N3O/c1-10(2)16(17-21-14-5-3-4-6-15(14)22-17)23-18(24)12-8-7-11(19)9-13(12)20/h3-10,16H,1-2H3,(H,21,22)(H,23,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBKOQNOETNTRNU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C1=NC2=CC=CC=C2N1)NC(=O)C3=C(C=C(C=C3)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17Cl2N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

362.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。